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Compound of Interest

Compound Name: 4-Allyl-2-chloro-1-propoxybenzene

Cat. No.: B7996602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Allyl-2-chloro-1-propoxybenzene is a substituted aromatic ether with potential applications

in organic synthesis and medicinal chemistry. Its structural features, including a reactive allyl

group, a halogenated aromatic ring, and an ether linkage, make it a versatile building block.

This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR,

MS) for this compound, along with generalized experimental protocols for its characterization.

Due to the absence of published experimental data for this specific molecule, the presented

data is predictive and based on established principles of spectroscopy and the analysis of

analogous structures.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared

(IR) data, as well as the expected mass spectrometry (MS) fragmentation pattern for 4-Allyl-2-
chloro-1-propoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.15 d 1H Ar-H

~6.90 d 1H Ar-H

~6.85 dd 1H Ar-H

~5.95 m 1H -CH=CH₂

~5.10 m 2H -CH=CH₂

~3.95 t 2H O-CH₂-CH₂-CH₃

~3.40 d 2H Ar-CH₂-CH=CH₂

~1.85 sextet 2H O-CH₂-CH₂-CH₃

~1.05 t 3H O-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~154.0 C-O (Aromatic)

~137.0 -CH=CH₂

~130.0 C-Cl (Aromatic)

~128.0 CH (Aromatic)

~127.5 C-Allyl (Aromatic)

~125.0 CH (Aromatic)

~116.0 -CH=CH₂

~112.0 CH (Aromatic)

~71.0 O-CH₂-CH₂-CH₃

~39.0 Ar-CH₂-CH=CH₂

~22.5 O-CH₂-CH₂-CH₃

~10.5 O-CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3080-3010 Medium
=C-H stretch (alkene and

aromatic)

2960-2850 Strong C-H stretch (aliphatic)

1640-1630 Medium C=C stretch (alkene)

1600, 1480 Medium-Strong C=C stretch (aromatic ring)

1250-1200 Strong Aryl-O stretch (asymmetric)

1050-1000 Strong Alkyl-O stretch

990, 910 Strong
=C-H bend (out-of-plane,

alkene)

850-750 Strong
C-H bend (out-of-plane,

aromatic)

750-650 Medium-Strong C-Cl stretch

Mass Spectrometry (MS)
The mass spectrum of 4-Allyl-2-chloro-1-propoxybenzene is expected to show a molecular

ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which

is indicative of the presence of a single chlorine atom.

Expected Molecular Ion:

[M]⁺: m/z ≈ 210.08

[M+2]⁺: m/z ≈ 212.08

Predicted Major Fragmentation Pathways:

Loss of the propoxy group: [M - OCH₂CH₂CH₃]⁺

Loss of the propyl group: [M - CH₂CH₂CH₃]⁺
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Loss of the allyl group: [M - CH₂CH=CH₂]⁺

Benzylic cleavage: Formation of a stable benzylic cation.

Tropylium ion formation: A common rearrangement for substituted benzenes, leading to a

fragment at m/z = 91.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
Allyl-2-chloro-1-propoxybenzene.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical

parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation

delay of 1-2 seconds. A total of 16-32 scans are typically averaged.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at

125 MHz. A proton-decoupled pulse sequence is used. A 45° pulse angle, an acquisition time

of 1-2 seconds, and a relaxation delay of 2 seconds are common. A larger number of scans

(e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For

a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with

dry KBr and pressing the mixture into a transparent disk.

Data Acquisition: Obtain the spectrum using a Fourier-transform infrared (FTIR)

spectrometer. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically

subtracted from the sample spectrum.
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Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph

(GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

Ionization: Electron ionization (EI) is a common technique for GC-MS and will likely produce

extensive fragmentation. For LC-MS, electrospray ionization (ESI) or atmospheric pressure

chemical ionization (APCI) would be suitable, typically yielding the protonated molecule

[M+H]⁺.

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range

(e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine

the exact mass and elemental composition.

Synthesis and Characterization Workflow
The synthesis of 4-Allyl-2-chloro-1-propoxybenzene would likely proceed via a Williamson

ether synthesis, starting from 4-allyl-2-chlorophenol. The following diagram illustrates a general

workflow for its synthesis and subsequent spectroscopic characterization.
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Workflow for Synthesis and Characterization of 4-Allyl-2-chloro-1-propoxybenzene
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4-Allyl-2-chlorophenol + 1-Bromopropane

Williamson Ether Synthesis
(Base, e.g., K₂CO₃ in Acetone)

Crude 4-Allyl-2-chloro-1-propoxybenzene

Aqueous Workup

Drying (e.g., MgSO₄)

Column Chromatography
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Allyl-2-chloro-1-
propoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7996602#spectroscopic-data-nmr-ir-ms-of-4-allyl-2-
chloro-1-propoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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